1-Hydroxyethylidene-1,1-diphosphonic acid

Übersicht

Beschreibung

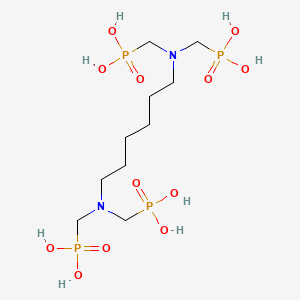

Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- is a useful research compound. Its molecular formula is C10H28N2O12P4 and its molecular weight is 492.23 g/mol. The purity is usually 95%.

The exact mass of the compound Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scale Inhibition in Water Treatment

1-Hydroxyethylidene-1,1-diphosphonic acid is widely used to inhibit the formation of various scales, such as calcium carbonate, calcium sulfate, barium sulfate, and iron oxide scales. It is particularly effective against calcium sulfate and barium sulfate scales in water treatment processes, offering a high inhibition rate and prolonged effectiveness .

Corrosion Inhibition

This compound demonstrates corrosion-inhibiting properties, especially on aluminium under alkaline conditions. This makes it valuable in industrial processes where corrosion resistance is crucial .

Synthesis of Organosilicon Compounds

This compound is utilized in the synthesis of organosilicon compounds due to its phosphonic acid groups that can interact with silicon atoms to form stable structures .

Photolysis Research

Research has been conducted on the photolysis of this compound using manganese and hydrogen peroxide. This explores its potential in environmental applications such as water treatment and degradation of pollutants .

Crystal Engineering

This compound has been used in crystal engineering to create water-soluble alkali metal tetraphosphonates. These compounds do not crystallize from pure aqueous solutions, requiring organic co-solvents for precipitation .

Gas Adsorption and Proton Conductivity

In materials science, this compound-based magnesium tetraphosphonates have been synthesized and studied for their gas adsorption properties and proton conductivity, which are important for energy storage and conversion technologies .

Biologische Aktivität

Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- (commonly referred to as HDTMPA or Dequest® 2000), is a complex organophosphorus compound with significant biological and industrial applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and practical applications.

Chemical Structure and Properties

- Molecular Formula : CHNOP

- Molecular Weight : 492.231 g/mol

- CAS Number : 94023-20-8

- InChI Key : MJFVCVYWGBNSFM-UHFFFAOYSA-N

The compound features a hexanediyl backbone with four phosphonic acid functional groups, which contribute to its chelation properties and effectiveness as a corrosion inhibitor and scale control agent in industrial applications .

Corrosion Inhibition

HDTMPA exhibits potent corrosion inhibition properties, particularly in aqueous environments. Its ability to form stable complexes with metal ions such as calcium and magnesium makes it effective in preventing corrosion of metals like mild steel, copper, and aluminum. Research indicates that HDTMPA can significantly reduce corrosion rates in industrial water systems, including cooling towers and boilers .

Scale and Sludge Control

HDTMPA functions as an effective chelating agent that prevents the formation of scale and sludge in industrial water systems. By forming soluble complexes with calcium and magnesium ions, it inhibits the precipitation of these minerals, thus reducing scaling on equipment surfaces. This property is particularly beneficial in high alkalinity and pH conditions .

The biological activity of HDTMPA can be attributed to several mechanisms:

- Chelation : The tetrakis structure allows for enhanced chelation capabilities compared to simpler organophosphorus compounds. This enables HDTMPA to bind effectively with metal ions, preventing their precipitation and promoting solubility in water .

- Stabilization of Metal Ions : By stabilizing metal ions in solution, HDTMPA reduces their availability for reactions that lead to corrosion or scale formation. This is crucial in maintaining the integrity of industrial systems .

- Biocompatibility : Although primarily used in industrial applications, studies indicate that phosphonic acids can exhibit biocompatibility under certain conditions, making them candidates for further research in biomedical applications.

Industrial Applications

- Cooling Water Systems : A study demonstrated that the addition of HDTMPA to cooling water systems resulted in a 50% reduction in corrosion rates compared to untreated systems. The compound effectively inhibited the formation of iron oxides on metal surfaces.

- Boiler Water Treatment : In boiler systems operating under high pH conditions, HDTMPA has shown a remarkable ability to prevent calcium sulfate scale formation. This has led to increased efficiency and reduced maintenance costs for industrial operators .

Comparative Analysis with Other Organophosphorus Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phosphoric Acid | H₃PO₄ | Contains three hydroxyl groups; primarily used as fertilizer |

| Amino Phosphonic Acid | C₂H₈N₂O₃P | Contains amino groups; involved in biological pathways |

| Methylphosphonic Acid | C₂H₇O₅P | Used in chemical warfare agent degradation studies |

HDTMPA's unique tetrakis structure enhances its chelation properties compared to simpler compounds like phosphoric acid and methylphosphonic acid .

Eigenschaften

IUPAC Name |

[6-[bis(phosphonomethyl)amino]hexyl-(phosphonomethyl)amino]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28N2O12P4/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDJHPQACZGFTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CP(=O)(O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28N2O12P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066916 | |

| Record name | Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23605-74-5 | |

| Record name | Hexanediaminetetra(methylenephosphonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23605-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanediaminetetra(methylenephosphonic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023605745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P',P'',P'''-[1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [hexane-1,6-diylbis[nitrilobis(methylene)]]tetrakisphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXANEDIAMINETETRA(METHYLENEPHOSPHONIC ACID) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MUB34NVUI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: HDTMP, along with other metal ions like Zn2+, forms stable organic-inorganic hybrid polymeric materials on the surface of carbon steel. These films act as a barrier against corrosive agents, effectively preventing corrosion. [, , ]

ANone: HDTMP acts as a crystal growth inhibitor, effectively preventing the formation of mineral scales like calcium sulfate (CaSO4), barium sulfate (BaSO4), and calcite (CaCO3). It achieves this by adsorbing onto the surface of the growing crystals, disrupting their growth and preventing further deposition. [, , , , ]

ANone: HDTMP has the molecular formula C10H28N2O12P4 and a molecular weight of 572.28 g/mol.

ANone: Yes, various spectroscopic techniques have been used to characterize HDTMP, including 31P NMR and FTIR. 31P NMR provides information about the phosphonate groups, while FTIR confirms the presence of specific functional groups like P-O and N-H. [, ]

ANone: Yes, the effectiveness of HDTMP as a corrosion inhibitor can be influenced by factors such as pH, temperature, and the presence of other ions in the surrounding environment. [, ]

ANone: Apart from its role in corrosion and scale prevention, HDTMP also finds applications in areas like water treatment, where it acts as a chelating agent for metal ions, preventing their precipitation and unwanted effects. []

ANone: While not as extensively studied for catalysis as other applications, research shows that a hybrid porous iron-phosphonate material synthesized using HDTMP exhibits excellent catalytic activity in the synthesis of benzimidazole derivatives. []

ANone: Yes, molecular dynamics simulations have been employed to understand the interaction of HDTMP with calcite surfaces, providing insights into its mechanism of action as a scale inhibitor. []

ANone: Studies comparing HDTMP with EDTMP (ethylenediamine-tetrakis(methylenephosphonic acid)) demonstrate that the inhibitory efficacy increases with a longer carbon backbone connecting the amino-bis(methylenephosphonate) moieties. This suggests that a larger molecular size and increased flexibility contribute to stronger interactions with crystal surfaces, leading to more effective inhibition. []

ANone: Research indicates that the presence of Zn2+ can significantly impact the inhibitory activity of HDTMP and EDTMP. The formation of complexes between Zn2+ and the phosphonates influences their interaction with the target crystals, leading to variations in their effectiveness as inhibitors. []

ANone: While the research provided doesn't delve into specific formulation strategies for HDTMP, it highlights the importance of considering factors like pH, temperature, and the presence of other ions when utilizing HDTMP in various applications. [, , ] Optimizing these factors is crucial for ensuring its efficacy and stability in different formulations and applications.

ANone: While the research provided doesn't directly address SHE regulations specific to HDTMP, it underscores the importance of responsible handling and usage of the compound. [] As with any chemical, it's crucial to consult and adhere to relevant safety data sheets and regulatory guidelines for the safe handling, storage, and disposal of HDTMP.

ANone: The provided research primarily focuses on HDTMP's applications in material science and environmental chemistry. Questions related to pharmacokinetics, pharmacodynamics, efficacy, toxicity, or other drug-related aspects fall outside the scope of these studies.

ANone: Yes, there are other phosphonate-based compounds, such as EDTMP, DTPMP, and PBTC, which exhibit similar properties and are used as alternatives to HDTMP. The choice of the most suitable compound depends on the specific application and desired properties. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.